molecular formula C24H38O2 B14319808 Tetracos-2-ene-10,12-diynoic acid CAS No. 106100-32-7

Tetracos-2-ene-10,12-diynoic acid

Cat. No.: B14319808
CAS No.: 106100-32-7
M. Wt: 358.6 g/mol
InChI Key: JJARSNDJNJLJGF-UHFFFAOYSA-N
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Description

Tetracos-2-ene-10,12-diynoic acid is an organic compound with the molecular formula C24H38O2 It is characterized by the presence of a carboxylic acid group, a double bond at the second carbon, and two triple bonds at the tenth and twelfth carbons

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetracos-2-ene-10,12-diynoic acid typically involves the following steps:

    Formation of the Alkyne: The initial step involves the formation of the alkyne groups. This can be achieved through the reaction of appropriate alkyl halides with acetylene in the presence of a strong base such as sodium amide.

    Formation of the Double Bond: The double bond at the second carbon can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

    Introduction of the Carboxylic Acid Group: The final step involves the oxidation of a primary alcohol or aldehyde to form the carboxylic acid group. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon to selectively hydrogenate specific bonds.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tetracos-2-ene-10,12-diynoic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.

    Reduction: The double and triple bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The hydrogen atoms on the alkyne groups can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.

    Substitution: Halogenation reagents such as bromine or chlorine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Carbon dioxide and water.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Tetracos-2-ene-10,12-diynoic acid has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Tetracos-2-ene-10,12-diynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Hexacos-2-ene-10,12-diynoic acid: Similar structure but with two additional carbon atoms.

    Octacos-2-ene-10,12-diynoic acid: Similar structure but with four additional carbon atoms.

    Docos-2-ene-10,12-diynoic acid: Similar structure but with two fewer carbon atoms.

Properties

CAS No.

106100-32-7

Molecular Formula

C24H38O2

Molecular Weight

358.6 g/mol

IUPAC Name

tetracos-2-en-10,12-diynoic acid

InChI

InChI=1S/C24H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h22-23H,2-11,16-21H2,1H3,(H,25,26)

InChI Key

JJARSNDJNJLJGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC#CC#CCCCCCCC=CC(=O)O

Origin of Product

United States

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